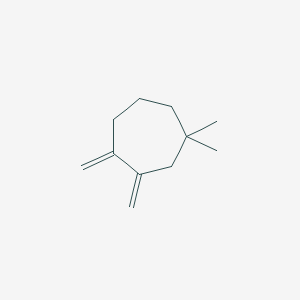
1,1-Dimethyl-3,4-dimethylidenecycloheptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dimethyl-3,4-dimethylidenecycloheptane is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are hydrocarbons with carbon atoms arranged in a ring structure, and this particular compound features a seven-membered ring with two methyl groups and two methylene groups attached. The unique structure of this compound makes it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethyl-3,4-dimethylidenecycloheptane typically involves the cyclization of appropriate precursors under specific conditions. One common method is the intramolecular cyclization of a suitable diene precursor in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or benzene to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
1,1-Dimethyl-3,4-dimethylidenecycloheptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into saturated cycloalkanes.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using catalysts such as palladium on carbon (Pd/C) is a typical method for reduction.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.
Major Products Formed
Oxidation: Ketones or alcohols, depending on the specific oxidizing agent and conditions.
Reduction: Saturated cycloalkanes.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
1,1-Dimethyl-3,4-dimethylidenecycloheptane has several applications in scientific research:
Chemistry: Used as a model compound to study cycloalkane reactions and conformational analysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,1-Dimethyl-3,4-dimethylidenecycloheptane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to engage in various chemical reactions, influencing biological processes and chemical transformations. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,1-Dimethylcyclohexane: A six-membered ring analog with similar substituents.
3,4-Dimethylcycloheptane: A seven-membered ring compound with different substitution patterns.
1,1-Dimethylcyclopentane: A five-membered ring analog with similar substituents.
Uniqueness
1,1-Dimethyl-3,4-dimethylidenecycloheptane is unique due to its specific substitution pattern and ring size, which confer distinct chemical and physical properties
Properties
CAS No. |
106007-89-0 |
|---|---|
Molecular Formula |
C11H18 |
Molecular Weight |
150.26 g/mol |
IUPAC Name |
1,1-dimethyl-3,4-dimethylidenecycloheptane |
InChI |
InChI=1S/C11H18/c1-9-6-5-7-11(3,4)8-10(9)2/h1-2,5-8H2,3-4H3 |
InChI Key |
XKVJKEYRYFLMLG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC(=C)C(=C)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


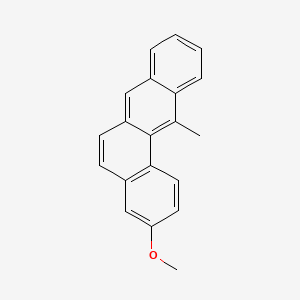
![5-[hydroxy-(4-nitrophenoxy)phosphoryl]pentanoic Acid](/img/structure/B14319867.png)
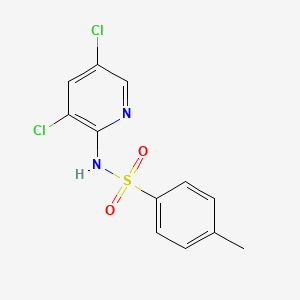
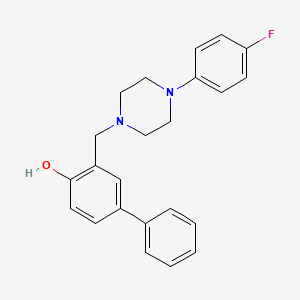
![2-[(E)-(4-Methylpentan-2-ylidene)amino]ethan-1-amine](/img/structure/B14319894.png)
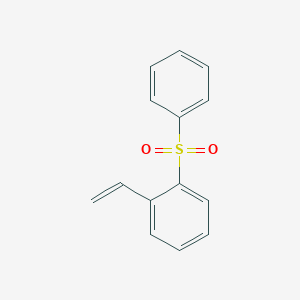
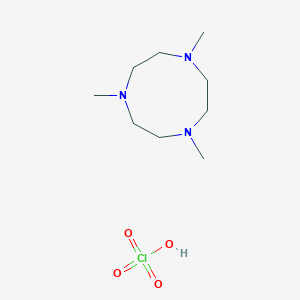
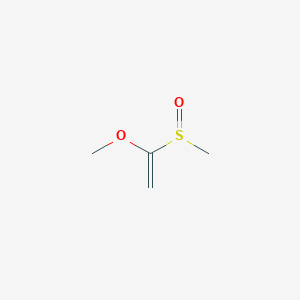
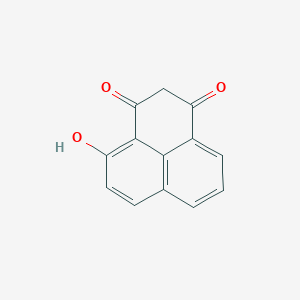
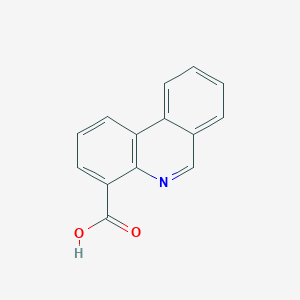
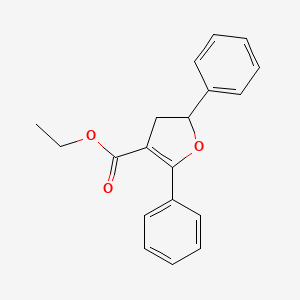
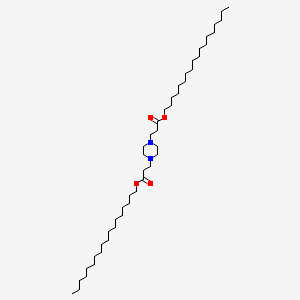
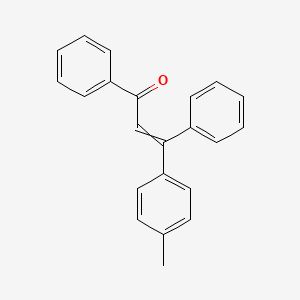
![(E)-1-Phenyl-N-{2-[(prop-2-en-1-yl)oxy]ethyl}methanimine](/img/structure/B14319941.png)
